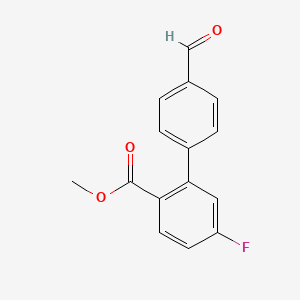

Methyl 4-fluoro-2-(4-formylphenyl)benzoate

Description

Methyl 4-fluoro-2-(4-formylphenyl)benzoate is a fluorinated benzoate ester derivative characterized by a fluorine atom at the 4-position of the benzene ring, a 4-formylphenyl substituent at the 2-position, and a methyl ester group. This compound is structurally versatile due to its electron-withdrawing fluorine atom and the reactive formyl group, which make it a valuable intermediate in pharmaceutical synthesis and material science.

Properties

IUPAC Name |

methyl 4-fluoro-2-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-19-15(18)13-7-6-12(16)8-14(13)11-4-2-10(9-17)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJWCOCQSHGJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-fluoro-2-(4-formylphenyl)benzoate typically involves the esterification of 4-fluoro-2-(4-formylphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 4-fluoro-2-(4-formylphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acid, alcohol, or substituted derivatives .

Scientific Research Applications

Methyl 4-fluoro-2-(4-formylphenyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(4-formylphenyl)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its combination of fluorine and formyl substituents. Below is a comparative analysis with structurally related benzoate esters:

Key Comparative Insights:

Reactivity and Functionalization :

- The formyl group in this compound distinguishes it from analogs like Methyl 4-chloro-2-fluorobenzoate (chlorine substituent) or Methyl 4-[4-(difluoromethyl)phenyl]benzoate (difluoromethyl group). The formyl group allows for nucleophilic additions or condensations, making it a preferred intermediate for synthesizing Schiff bases or heterocycles .

- In contrast, the chlorine in Methyl 4-chloro-2-fluorobenzoate increases electrophilicity, favoring substitution reactions in agrochemical synthesis .

Biological and Material Applications :

- The pyrrolopyridinyloxy derivative (–17) demonstrates the importance of heterocyclic moieties in drug design, particularly for targeting enzymes like kinases. This contrasts with this compound, which may serve as a precursor for such derivatives .

- Hydroxyl-containing analogs () exhibit improved solubility, making them suitable for aqueous formulations, whereas the formyl-substituted compound’s reactivity may limit direct biological use without further modification .

Physicochemical Properties: Lipophilicity: Fluorine and difluoromethyl groups enhance lipid solubility, which is critical for blood-brain barrier penetration in CNS drugs. The formyl group, however, may reduce lipophilicity compared to nonpolar substituents . Thermal Stability: Methyl 4-[4-(difluoromethyl)phenyl]benzoate is noted for thermal stability in material science applications, a trait likely shared by the target compound due to its rigid aromatic core .

Biological Activity

Methyl 4-fluoro-2-(4-formylphenyl)benzoate, with the molecular formula C15H11FO3 and a molecular weight of 258.24 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a benzoate ester structure, characterized by a fluorine atom at the para position relative to the ester group and a formyl group attached to a phenyl ring. The synthesis typically involves the esterification of 4-fluoro-2-(4-formylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This process allows for the formation of the desired ester product through nucleophilic attack by methanol on the carboxylic acid component.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, synthesized thiazole derivatives derived from this compound have shown promising antibacterial effects against various bacterial strains. The specific mechanisms of action remain under investigation; however, the structural features of these derivatives likely enhance their reactivity and interaction with bacterial targets.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for predicting its therapeutic potential. Studies are suggested to focus on its reactivity with nucleophiles and electrophiles, as well as its interactions with enzymes or receptors that may elucidate its mechanism of action.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to structurally similar compounds. The following table summarizes key structural features and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-fluoro-5-(4-formylphenyl)benzoate | Fluorine at a different position | Affects reactivity and application potential |

| Methyl 2-((4-formylphenoxy)methyl)benzoate | Ether linkage instead of an ester | Distinct reactivity due to ether functionality |

| Ethyl 2-fluoro-4-(4-formylphenyl)benzoate | Ethoxy group instead of methoxy | Variation in solubility and reactivity |

The unique substitution pattern in this compound affects its reactivity profile and potential applications compared to other compounds.

Synthesis and Evaluation

In a study focusing on the synthesis of various analogues, compounds derived from this compound were evaluated for biological activity. Over thirty analogues were synthesized, showing varying degrees of antibacterial activity. The most active compounds were identified through in vitro assays, demonstrating IC50 values indicative of their potency against specific bacterial strains .

Mechanistic Insights

While no definitive mechanism of action has been established for this compound itself, research suggests that its derivatives may interact with bacterial cell membranes or specific enzymatic pathways involved in bacterial metabolism. Further studies utilizing techniques such as molecular docking and enzyme inhibition assays are recommended to elucidate these interactions more clearly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.